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molecular formula C11H13N3O2 B8664531 Ethyl 5,7-dimethylimidazo[1,2-c]pyrimidine-2-carboxylate

Ethyl 5,7-dimethylimidazo[1,2-c]pyrimidine-2-carboxylate

Cat. No. B8664531
M. Wt: 219.24 g/mol
InChI Key: MYEFDIMICFHYGY-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

4-Amino-2,6-dimethylpyrimidine (16.24 mmol, 2 g) was mixed with ethanol (30 ml) and stirred well. Ethyl bromopyruvate (20.30 mmol, 3.96 g) was added in small portions. The resulting mixture was refluxed for 5.5 h and stirred at RT overnight. The solvent was evaporated, DCM was added and washed with Na2HCO3. The organic phase was dried, filtered and evaporated. The crude product was purified by flash chromatography and trituration from EtOAc/heptane, respectively. 0.287 g of the title product was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 1.33 (t, 3H), 2.42 (d, 3H), 2.80 (s, 3H), 4.33 (q, 2H), 7.32 (s, 1H), 8.50 (d, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([CH3:9])[N:3]=1.Br[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14]>C(O)C>[CH3:9][C:4]1[N:3]2[CH:11]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:1]=[C:2]2[CH:7]=[C:6]([CH3:8])[N:5]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC(=NC(=C1)C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.96 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 5.5 h
Duration
5.5 h
STIRRING
Type
STIRRING
Details
stirred at RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
DCM was added
WASH
Type
WASH
Details
washed with Na2HCO3
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography and trituration from EtOAc/heptane

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC=2N1C=C(N2)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.287 g
YIELD: CALCULATEDPERCENTYIELD 8.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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